2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring, an isoxazole ring, and a chlorophenyl group
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic potential. Its structural features suggest it could be useful in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxylic acid
- 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-methylamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide may exhibit unique properties due to the presence of the carboxamide group. This functional group can influence the compound’s solubility, reactivity, and ability to form hydrogen bonds, potentially enhancing its biological activity and making it a more versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN6O2/c12-7-1-3-8(4-2-7)18-15-10(14-17-18)11(19)13-9-5-6-20-16-9/h1-6H,(H,13,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSLZJOYNUZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NOC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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